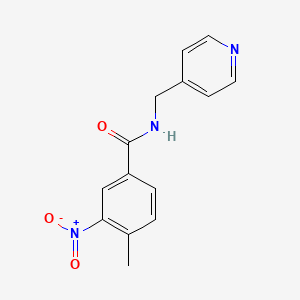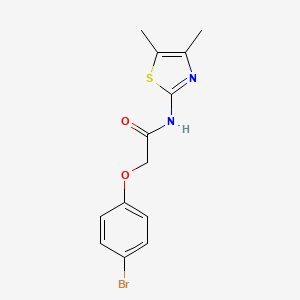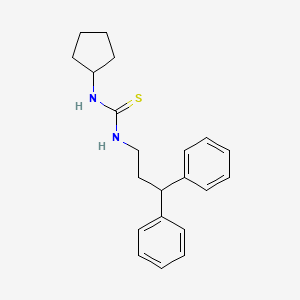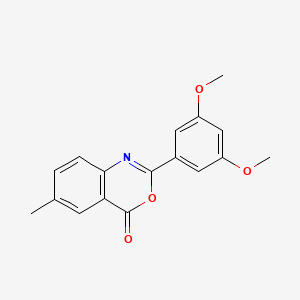![molecular formula C19H23N3O3S2 B5736439 N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it is believed that compound X exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. This is achieved by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a significant impact on various biochemical and physiological processes. In addition to its antitumor activity, compound X has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders. Moreover, compound X has been shown to modulate the activity of various enzymes and receptors, further highlighting its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using compound X in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and unwanted side effects. However, one of the limitations of using compound X in lab experiments is its relatively high cost, which can limit its availability and use in certain research settings.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in various fields of scientific research. Furthermore, the development of novel derivatives of compound X may lead to the discovery of new and more potent compounds with enhanced therapeutic properties.
Conclusion:
In conclusion, compound X is a promising chemical compound with significant potential for various applications in scientific research. Its high potency, selectivity, and potential therapeutic applications make it a valuable candidate for further studies. The development of new synthesis methods and the discovery of novel derivatives of compound X may lead to the discovery of new and more potent compounds with enhanced therapeutic properties.
Synthesis Methods
The synthesis of compound X involves the reaction between 4-methoxyaniline and 4-methylbenzenesulfonyl chloride in the presence of piperazine and potassium carbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to obtain compound X in high yield and purity.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of compound X is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, compound X has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-15-3-9-18(10-4-15)27(23,24)22-13-11-21(12-14-22)19(26)20-16-5-7-17(25-2)8-6-16/h3-10H,11-14H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSBOXTXDUWGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
![4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5736366.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)

![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)




